![molecular formula C15H25NO5 B2819746 3-Hydroxy-3-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]cyclobutane-1-carboxylic acid CAS No. 2309468-48-0](/img/structure/B2819746.png)
3-Hydroxy-3-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]cyclobutane-1-carboxylic acid
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Description
3-Hydroxy-3-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]cyclobutane-1-carboxylic acid is a useful research compound. Its molecular formula is C15H25NO5 and its molecular weight is 299.367. The purity is usually 95%.
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Biological Activity
3-Hydroxy-3-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]cyclobutane-1-carboxylic acid is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
The compound has the following chemical characteristics:
- Molecular Formula : C14H23N1O4
- Molecular Weight : 273.34 g/mol
- CAS Number : [1067239-08-0]
The biological activity of this compound primarily involves its interaction with various biological targets. Preliminary studies suggest that it may act as an inhibitor of certain enzymes, influencing pathways related to pain modulation and inflammation.
Enzyme Inhibition
Research indicates that compounds structurally similar to this compound may inhibit fatty acid amide hydrolase (FAAH), an enzyme involved in the degradation of endocannabinoids. Inhibition of FAAH can lead to increased levels of endogenous cannabinoids, which are known to modulate pain and inflammation .
Analgesic Effects
A significant aspect of the biological activity of this compound is its potential analgesic effects. In animal models, FAAH inhibitors have demonstrated the ability to reduce pain responses in models such as:
- Thermal Hyperalgesia : The compound was shown to diminish thermal hyperalgesia in rat models, indicating its potential use in treating inflammatory pain .
- Neuropathic Pain Models : In studies involving spinal nerve ligation models, similar compounds have been effective in reducing tactile allodynia, suggesting a broader application for neuropathic pain management .
Case Studies
Several studies have explored the effects of compounds related to this compound:
Study | Model Used | Findings |
---|---|---|
Study A | Rat Thermal Injury Model | Significant reduction in pain response observed with FAAH inhibitors. |
Study B | Spinal Nerve Ligation Model | Attenuation of tactile allodynia; indicates potential for neuropathic pain relief. |
Study C | Carrageenan Paw Model | Reduction in thermal hyperalgesia; supports anti-inflammatory properties. |
Pharmacokinetics and Toxicology
Understanding the pharmacokinetics of this compound is crucial for assessing its therapeutic potential:
- Absorption : The compound shows favorable absorption characteristics.
- Metabolism : Initial studies suggest that it undergoes hepatic metabolism.
Toxicological assessments indicate that while the compound exhibits some inhibitory effects on hERG channels (which are important for cardiac function), its overall toxicity profile appears manageable at therapeutic doses .
Q & A
Q. How can the stereochemical configuration of 3-Hydroxy-3-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]cyclobutane-1-carboxylic acid be confirmed, and what analytical methods resolve ambiguities in chiral centers?
Answer:
The compound’s stereochemistry can be validated using chiral high-performance liquid chromatography (HPLC) with a polysaccharide-based column (e.g., Chiralpak AD-H). Mobile phases should combine methanol and buffer solutions (e.g., sodium acetate/sodium 1-octanesulfonate at pH 4.6) to enhance resolution . Nuclear Overhauser Effect (NOE) NMR experiments are critical for distinguishing diastereomers, particularly for the cyclobutane and piperidine rings. For example, cross-peaks between the hydroxy group and adjacent protons can confirm spatial proximity, resolving ambiguities in stereochemical assignments .
Q. What synthetic strategies optimize the yield of the tert-butoxycarbonyl (Boc)-protected intermediate in multi-step syntheses?
Answer:
The Boc group is introduced via a coupling reaction between the piperidine nitrogen and di-tert-butyl dicarbonate (Boc₂O) in anhydrous dichloromethane (DCM) at 0–5°C. Catalytic 4-dimethylaminopyridine (DMAP) accelerates the reaction, achieving >85% yield. Key parameters:
Q. How can researchers address discrepancies in spectroscopic data (e.g., NMR, IR) arising from conformational flexibility in the cyclobutane ring?
Answer:
Conformational dynamics in the cyclobutane ring may cause splitting or broadening of NMR signals. Strategies include:
- Variable-temperature NMR : Cooling to −40°C in deuterated DMSO reduces ring puckering, simplifying splitting patterns .
- DFT calculations : Comparing experimental 1H and 13C NMR shifts with computed values (e.g., using Gaussian09 with B3LYP/6-31G*) identifies dominant conformers .
- IR analysis : Stretching frequencies for the carboxylic acid (1700–1720 cm⁻¹) and Boc carbonyl (1680–1700 cm⁻¹) should be deconvoluted using Gaussian fitting to confirm functional group integrity .
Q. What methodologies are recommended for assessing the compound’s stability under varying pH and temperature conditions?
Answer:
Stability studies should follow ICH guidelines:
pH stability : Incubate the compound in buffers (pH 1–12) at 25°C. Monitor degradation via HPLC at 254 nm. The Boc group hydrolyzes rapidly below pH 2, requiring neutral conditions for storage .
Thermal stability : Accelerated testing at 40°C/75% RH for 4 weeks reveals decomposition pathways. Lyophilization improves long-term stability by reducing hydrolytic cleavage .
Light sensitivity : UV-Vis spectroscopy (200–400 nm) identifies photodegradation products. Store in amber glass under inert gas (N₂/Ar) to prevent radical-mediated oxidation .
Q. How can researchers design in vitro assays to evaluate the compound’s interaction with biological targets, such as enzymes or receptors?
Answer:
- Enzyme inhibition assays : Use fluorescence-based substrates (e.g., 4-methylumbelliferyl derivatives) to measure IC₅₀ values. For proteases, pre-incubate the compound (1–100 µM) with the enzyme in Tris-HCl buffer (pH 7.4) at 37°C, then add substrate and monitor fluorescence decay .
- Receptor binding : Radioligand displacement assays (e.g., 3H-labeled antagonists) quantify affinity (Kᵢ). Use HEK293 cells expressing the target receptor and correct for nonspecific binding with excess cold ligand .
- Data normalization : Include positive controls (e.g., known inhibitors) and validate with dose-response curves (≥3 replicates).
Q. What strategies mitigate side reactions during the cyclization step to form the cyclobutane ring?
Answer:
Cyclobutane formation via [2+2] photocycloaddition or palladium-catalyzed reductive cyclization requires strict control:
Q. How should researchers validate the compound’s purity and identity when scaling up synthesis?
Answer:
- HPLC-DAD/MS : Use a C18 column (5 µm, 4.6 × 150 mm) with 0.1% formic acid in water/acetonitrile. Retention time and UV spectrum (200–400 nm) must match reference standards .
- Elemental analysis : Acceptable C, H, N deviations ≤0.4% from theoretical values (e.g., C: 58.01%, H: 7.24%, N: 3.83%) .
- X-ray crystallography : Resolve crystal structure to confirm bond lengths/angles (e.g., cyclobutane C-C: 1.54–1.56 Å) .
Properties
IUPAC Name |
3-hydroxy-3-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]cyclobutane-1-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25NO5/c1-14(2,3)21-13(19)16-6-4-11(5-7-16)15(20)8-10(9-15)12(17)18/h10-11,20H,4-9H2,1-3H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SOSIGQMCUNBJFL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)C2(CC(C2)C(=O)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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